

4-tert-Butyl-N,N-dimethylaniline ^1H NMR and ^{13}C NMR spectra

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Compound of Interest

Compound Name: 4-tert-Butyl-N,N-dimethylaniline

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **4-tert-Butyl-N,N-dimethylaniline**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **4-tert-Butyl-N,N-dimethylaniline**, a common intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles behind the observed spectra, provides detailed peak assignments, and outlines a robust experimental protocol for data acquisition. By integrating foundational NMR theory with practical application, this guide serves as a self-validating reference for the structural characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

4-tert-Butyl-N,N-dimethylaniline, with the chemical formula $\text{C}_{12}\text{H}_{19}\text{N}$, is a substituted aniline featuring two key functional groups: a bulky, electron-donating tert-butyl group and a strongly electron-donating N,N-dimethylamino group, positioned para to each other on a benzene ring. [1] This substitution pattern creates a distinct electronic and steric environment that is reflected in its spectroscopic properties.

In fields ranging from materials science to medicinal chemistry, unambiguous structural confirmation is a prerequisite for advancing research. NMR spectroscopy provides this confirmation by mapping the magnetic environments of ^1H (proton) and ^{13}C (carbon-13) nuclei within a molecule. The chemical shift, signal multiplicity (splitting), and integration of NMR signals collectively provide a unique fingerprint of the molecular architecture. This guide will deconstruct the ^1H and ^{13}C NMR spectra of **4-tert-Butyl-N,N-dimethylaniline**, explaining the causality behind the spectral features observed.

Structural and Symmetry Analysis

To accurately predict and interpret an NMR spectrum, an initial analysis of the molecule's symmetry is critical. **4-tert-Butyl-N,N-dimethylaniline** possesses a C_2 axis of symmetry passing through the C1-C4 carbons and the attached nitrogen and quaternary carbons. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the expected spectra.

- Proton Environments: There are four distinct sets of protons.
- Carbon Environments: There are six distinct sets of carbons.

The structure with standardized numbering for NMR assignment is presented below.

Caption: Molecular structure of **4-tert-Butyl-N,N-dimethylaniline** with atom numbering.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum is characterized by four distinct signals, consistent with our symmetry analysis.

Chemical Shift (δ) and Integration

- Aromatic Protons (H2/H6 and H3/H5): The aromatic region typically appears between 6.5 and 8.0 ppm. The powerful electron-donating N,N-dimethylamino group causes a significant upfield shift (to a lower ppm value) for the ortho (H3/H5) and para protons. Since the para position is substituted, only the ortho and meta protons are observed. The protons ortho to

the amino group (H3/H5) are expected to be more shielded and appear further upfield than the protons meta to it (H2/H6).

- **N,N-dimethyl Protons (H7/H8):** The six protons on the two methyl groups attached to the nitrogen are equivalent due to rapid rotation around the C-N bonds. Their signal appears as a sharp singlet. The electronegative nitrogen atom deshields these protons, placing their signal around 2.9-3.0 ppm. For comparison, the N,N-dimethyl protons in N,N-dimethylaniline appear at approximately 2.89-2.93 ppm.^{[2][3][4]}
- **tert-Butyl Protons (H10/H11/H12):** The nine protons of the tert-butyl group are equivalent and give rise to a single, strong signal.^[5] Being attached to an sp³-hybridized carbon and shielded by electron density, this signal appears far upfield, typically around 1.3 ppm. This is consistent with the chemical shift of the tert-butyl protons in related molecules like 4-tert-butylaniline.^[6]

Multiplicity (Splitting Pattern)

The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule.

- **Aromatic Protons:** The protons at C2/C6 are adjacent only to the protons at C3/C5, and vice versa. This mutual coupling results in both signals appearing as doublets. The magnitude of this interaction, the coupling constant (J), is typically around 8-9 Hz for ortho-coupling.
- **N,N-dimethyl and tert-Butyl Protons:** These protons have no adjacent, non-equivalent protons. Therefore, both signals appear as sharp singlets.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for **4-tert-Butyl-N,N-dimethylaniline** in a standard solvent like CDCl₃.

Signal Assignment	Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
H2, H6	~7.2 - 7.3	2H	Doublet (d)	~8-9
H3, H5	~6.6 - 6.7	2H	Doublet (d)	~8-9
H7, H8 (-N(CH ₃) ₂)	~2.9 - 3.0	6H	Singlet (s)	N/A
H10, H11, H12 (-C(CH ₃) ₃)	~1.3	9H	Singlet (s)	N/A

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. This technique is highly effective for confirming the carbon skeleton of a molecule.

Chemical Shift (δ)

- Aromatic Carbons (C1-C6): Six aromatic carbons give rise to four distinct signals due to symmetry.
 - C1 (ipso-C, attached to N): This carbon is significantly deshielded by the attached nitrogen and appears far downfield in the aromatic region, around 148-150 ppm.
 - C4 (ipso-C, attached to t-Bu): This carbon is also downfield due to its quaternary nature and substitution on the ring, but less so than C1.
 - C2/C6 (meta to -NMe₂): These carbons are less affected by the substituents and appear in the typical aromatic region.
 - C3/C5 (ortho to -NMe₂): The strong electron-donating effect of the amino group shields these carbons, shifting their signal upfield relative to other aromatic carbons.
- N,N-dimethyl Carbons (C7/C8): These two equivalent carbons are attached to nitrogen, placing their signal in the 35-45 ppm range. In N,N-dimethylaniline, this peak is around 40.7

ppm.[2]

- tert-Butyl Carbons (C9, C10/C11/C12): This group gives two signals. The three equivalent methyl carbons (C10/C11/C12) appear in the aliphatic region around 31 ppm. The quaternary carbon (C9) is deshielded compared to the methyls and appears around 34 ppm. These values are consistent with those observed for the tert-butyl group in similar structures.
[7][8]

Summary of ^{13}C NMR Data

The following table summarizes the expected ^{13}C NMR chemical shifts for **4-tert-Butyl-N,N-dimethylaniline** in CDCl_3 .

Signal Assignment	Chemical Shift (δ , ppm)
C1	~148.5
C4	~138.0
C2, C6	~125.8
C3, C5	~112.0
C7, C8 (-N(CH ₃) ₂)	~40.7
C9 (-C(CH ₃) ₃)	~33.9
C10, C11, C12 (-C(CH ₃) ₃)	~31.5

Experimental Protocol for NMR Data Acquisition

This protocol describes a standardized procedure for acquiring high-quality ^1H and ^{13}C NMR spectra. Trustworthiness in analytical data begins with a meticulous and reproducible experimental methodology.

Materials and Reagents

- 4-tert-Butyl-N,N-dimethylaniline** ($\geq 98\%$ purity)[1]
- Deuterated chloroform (CDCl_3 , 99.8 atom % D), with or without tetramethylsilane (TMS)

- 5 mm NMR tubes of good quality
- Pasteur pipettes
- Analytical balance
- Vial and spatula

Sample Preparation

- Weighing: Accurately weigh approximately 15-20 mg of **4-tert-Butyl-N,N-dimethylaniline** directly into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of CDCl_3 to the vial. CDCl_3 is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single residual solvent peak.^{[9][10]}
- Mixing: Gently swirl the vial until the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
- Capping: Cap the NMR tube securely. Label it clearly.

Instrument Setup and Data Acquisition

- Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
- Procedure:
 - Insert the sample into the spectrometer.
 - Locking and Shimming: Lock onto the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
 - ^1H NMR Acquisition:

- Tune and match the proton probe.
- Acquire a standard single-pulse spectrum. Typical parameters on a 400 MHz instrument might include: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 1-2 seconds, and 8 to 16 scans.
- ¹³C NMR Acquisition:
 - Tune and match the carbon probe.
 - Acquire a spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30).
 - Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition may involve 128 to 1024 scans with a relaxation delay of 2 seconds.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction to ensure all peaks are in the positive absorptive phase.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[\[11\]](#)
- Integrate the signals in the ¹H NMR spectrum.

Caption: Standard experimental workflow for NMR analysis.

Safety Considerations

Scientific integrity includes a commitment to safety. Both the analyte and the solvent used in this protocol require careful handling.

- **4-tert-Butyl-N,N-dimethylaniline:** This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[\[12\]](#) Always handle in a well-

ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Deuterated Chloroform (CDCl_3): Chloroform is a suspected carcinogen and is toxic if swallowed, inhaled, or absorbed through the skin. All handling should be performed within a fume hood.

Consult the latest Safety Data Sheet (SDS) for both substances before beginning any experimental work.^[13]

Conclusion

The ^1H and ^{13}C NMR spectra of **4-tert-Butyl-N,N-dimethylaniline** are highly informative and directly reflect its symmetrical, substituted structure. The ^1H spectrum is characterized by four distinct signals: two upfield singlets for the aliphatic protons and two downfield doublets for the aromatic protons. The ^{13}C spectrum confirms the carbon framework with six unique signals, whose chemical shifts are dictated by the electronic effects of the powerful N,N-dimethylamino donor group and the alkyl tert-butyl group. By following a rigorous experimental protocol, these spectra can be reliably obtained and interpreted, providing definitive structural verification essential for any research or development endeavor.

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